molecular formula C11H16O B1519132 (1S)-1-(4-isopropylphenyl)ethanol CAS No. 346585-61-3

(1S)-1-(4-isopropylphenyl)ethanol

Cat. No.: B1519132
CAS No.: 346585-61-3
M. Wt: 164.24 g/mol
InChI Key: LPWMXVJCBUKVQH-VIFPVBQESA-N
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Description

(1S)-1-(4-isopropylphenyl)ethanol: is an organic compound belonging to the class of phenylethanol derivatives. It features a phenyl ring substituted with an isopropyl group at the 4-position and a hydroxyl group attached to the ethyl chain at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reduction of (1S)-1-(4-isopropylphenyl)ethanone: This method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether or methanol.

  • Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with ethyl magnesium bromide to form the intermediate, which upon hydrolysis yields this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(1S)-1-(4-isopropylphenyl)ethanol: undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form (1S)-1-(4-isopropylphenyl)ethanal using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

  • Reduction: The compound can be further reduced to (1S)-1-(4-isopropylphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions:

  • Oxidation: PCC, MnO2, dichloromethane (DCM) solvent, room temperature.

  • Reduction: LiAlH4, ether solvent, low temperature.

  • Substitution: HNO3, H2SO4, Cl2, Br2, room temperature.

Major Products Formed:

  • (1S)-1-(4-isopropylphenyl)ethanal (from oxidation)

  • (1S)-1-(4-isopropylphenyl)ethane (from reduction)

  • Nitro-substituted, sulfonated, and halogenated derivatives (from substitution reactions)

Scientific Research Applications

(1S)-1-(4-isopropylphenyl)ethanol: has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and analgesic agents.

  • Industry: It is employed in the manufacturing of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (1S)-1-(4-isopropylphenyl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

(1S)-1-(4-isopropylphenyl)ethanol: can be compared with other phenylethanol derivatives, such as:

  • 1-(4-methylphenyl)ethanol: Similar structure but with a methyl group instead of isopropyl.

  • 1-(4-ethylphenyl)ethanol: Similar structure but with an ethyl group instead of isopropyl.

  • 1-(4-propylphenyl)ethanol: Similar structure but with a propyl group instead of isopropyl.

Uniqueness: The presence of the isopropyl group at the 4-position of the phenyl ring imparts unique steric and electronic properties to this compound, influencing its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(1S)-1-(4-propan-2-ylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWMXVJCBUKVQH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346585-61-3
Record name (1S)-1-[4-(propan-2-yl)phenyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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